Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate
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Overview
Description
Scientific Research Applications
Antioxidant and Light Stabilizer Research
Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate is associated with research in antioxidants and light stabilizers. The study by Carloni, Greci, Stipa, Rizzoli, Sgarabotto, and Ugozzoli (1993) explores the reactions of indolinone nitroxide and phenoxy radicals, contributing to understanding the behavior of such compounds in polymer degradation and stability (Carloni et al., 1993).
Electrochemical Reduction Studies
Silvester, Wain, Aldous, Hardacre, and Compton (2006) examined the electrochemical reduction of nitro compounds like nitrobenzene and 4-nitrophenol, providing insights into the reduction mechanisms and voltammetry of such compounds (Silvester et al., 2006).
Synthesis and Magnetism in Rare-Earth Metals
Yadav, Mondal, Mereacre, Jana, Powell, and Roesky (2015) reported on the synthesis and magnetism of tetranuclear and pentanuclear compounds involving rare-earth metals, which could have implications for the use of this compound in materials science and inorganic chemistry (Yadav et al., 2015).
Analysis in Human Milk and Environmental Monitoring
Research by Ye, Bishop, Needham, and Calafat (2008) involving the analysis of environmental phenols in human milk could provide a framework for studying similar compounds, including this compound, in biological and environmental samples (Ye et al., 2008).
Environmental Impact and Fate
Studies on the occurrence, fate, and behavior of parabens in aquatic environments by Haman, Dauchy, Rosin, and Munoz (2015) can provide insights into the environmental impact and behavior of similar compounds, potentially including this compound (Haman et al., 2015).
Mechanism of Action
Target of Action
Methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate is a complex compound that has been found to interact with multiple targets. The primary targets of this compound are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play crucial roles in the regulation of neurotransmitters, which are chemicals responsible for transmitting signals in the body.
Mode of Action
The compound acts as an antagonist at the H3R and as an inhibitor of MAO B . As an H3R antagonist, it prevents the action of histamine at the H3 receptor, which is known to modulate the release of various neurotransmitters. As an MAO B inhibitor, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting MAO B, it impacts the metabolic pathway of monoamine neurotransmitters, such as dopamine . Its antagonistic action on H3R affects the histaminergic signaling pathway .
Pharmacokinetics
Similar compounds have been shown to be metabolized extensively and excreted predominantly in feces .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the increased availability of monoamine neurotransmitters and the modulation of histaminergic signaling. This can result in various physiological effects, depending on the specific context and environment .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the presence of other substances can affect its absorption and metabolism. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature . .
Properties
IUPAC Name |
methyl 4-(4-tert-butylphenoxy)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)13-6-8-14(9-7-13)24-16-10-5-12(17(20)23-4)11-15(16)19(21)22/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJBJQMTDCJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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